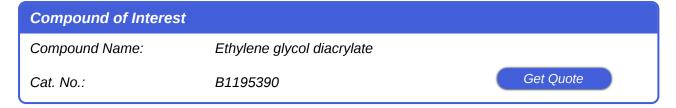


# Troubleshooting poor cell viability in 3D printed PEGDA scaffolds

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# Technical Support Center: 3D Printed PEGDA Scaffolds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor cell viability in 3D printed Poly(ethylene glycol) diacrylate (PEGDA) scaffolds. The information is tailored for researchers, scientists, and drug development professionals.

## **Troubleshooting Guide: Poor Cell Viability**

Low cell viability is a common challenge when working with 3D bioprinted PEGDA scaffolds. This guide provides a systematic approach to identifying and resolving potential issues.

# Problem: High Percentage of Dead Cells Immediately After Printing

Possible Causes & Solutions:

- Photoinitiator Toxicity: High concentrations of photoinitiators can be cytotoxic.
  - Solution: Optimize the photoinitiator concentration. For the commonly used Irgacure 2959, concentrations are often kept at or below 0.05 wt% to minimize adverse effects on cell viability[1]. Some studies have shown that even at concentrations up to 1.25%, cell



viability can remain above 80%, but it's crucial to test this for your specific cell type and experimental conditions[2].

- UV Light Exposure: Prolonged or high-intensity UV exposure during photocrosslinking can damage cells.
  - Solution: Minimize UV exposure time and intensity to the lowest level required for stable scaffold fabrication. A reduction in polymerization time from 30 minutes to 45 seconds has been achieved by optimizing the crosslinking strategy[3].
- Shear Stress During Printing: High printing pressures and narrow needle gauges can induce significant shear stress on cells, leading to membrane damage.[4][5]
  - Solution: Use a lower print pressure and a larger diameter or tapered nozzle to reduce shear stress.[4] It's recommended to test various pressures to find the optimal balance for your bioink.[4]
- Bioink Homogeneity: The presence of air bubbles or cell clumps in the bioink can lead to uneven printing and cell death.[6]
  - Solution: Centrifuge the bioink at a low speed (e.g., for 30 seconds) to remove air bubbles
     before printing.[6] Ensure cells are homogeneously suspended in the PEGDA solution.

## Problem: Gradual Decrease in Cell Viability Over Time in Culture

Possible Causes & Solutions:

- Suboptimal PEGDA Concentration: The concentration of PEGDA affects the scaffold's mechanical properties and nutrient diffusion. High concentrations can create a dense network that restricts nutrient and waste transport, leading to cell death.[1][7][8]
  - Solution: Test a range of PEGDA concentrations. Studies have shown that a total PEGDA concentration of 20 wt% can result in approximately 80% cell viability[1][7][8]. Increasing the concentration to 40 wt% can dramatically decrease viability to around 35%[8].

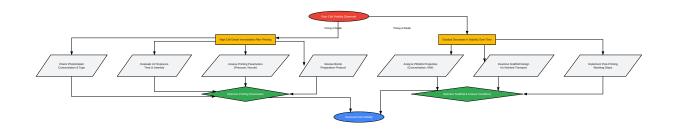


- Inappropriate PEGDA Molecular Weight: The molecular weight of the PEGDA influences the mesh size of the hydrogel network, which in turn affects nutrient diffusion and cell encapsulation.
  - Solution: Higher molecular weight PEGDA generally leads to larger mesh sizes and better cell viability[9][10]. For example, chondrocytes have shown increased proliferation in PEGDA hydrogels with larger mesh sizes[11].
- Insufficient Nutrient and Gas Exchange: Thick or dense scaffolds can have limited diffusion
  of nutrients, oxygen, and waste products, especially in the center of the construct.[12]
  - Solution: Design scaffolds with channels or pores to improve nutrient transport. Keep the overall thickness of the printed construct in mind, as thicknesses greater than 0.2 mm can be a source of decreased viability[4].
- Residual Unreacted Components: Unreacted monomers or photoinitiator remaining in the scaffold after printing can be toxic to cells.
  - Solution: Wash the printed scaffolds thoroughly with sterile PBS or cell culture medium to remove any unreacted components before cell seeding or after printing with encapsulated cells. A 12-hour wash with 70% ethanol has been shown to improve cell viability from less than 70% to over 80%[13].

### **Diagrams**

**Troubleshooting Workflow for Poor Cell Viability** 



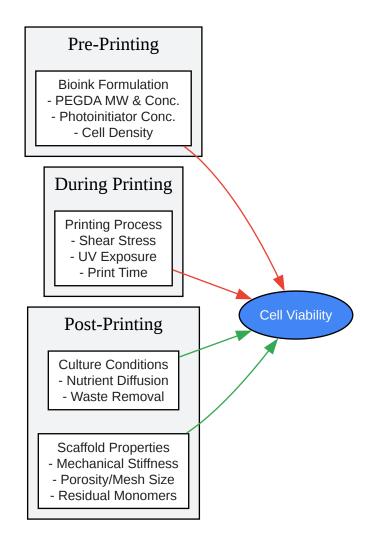


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Caption: Troubleshooting workflow for poor cell viability.

## **Factors Influencing Cell Viability in PEGDA Scaffolds**





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Caption: Key factors affecting cell viability in PEGDA scaffolds.

## Frequently Asked Questions (FAQs)

Q1: What is a good starting point for PEGDA concentration to ensure high cell viability?

A good starting point is a total PEGDA concentration of 20 wt%. Studies have demonstrated that at this concentration, an average cell viability of approximately 80% can be achieved.[1][7] [8] Higher concentrations can significantly increase the mechanical strength of the scaffold but may adversely affect cell viability due to a denser hydrogel network that can limit nutrient diffusion.[1][7][8]

Q2: How does the molecular weight of PEGDA impact cell survival?







Higher molecular weight PEGDA generally results in hydrogels with larger mesh sizes, which can improve nutrient and oxygen diffusion to encapsulated cells, thus leading to higher cell viability.[9][10] Conversely, lower molecular weight PEGDA creates stiffer hydrogels with smaller mesh sizes, which can physically compress the cells and restrict nutrient transport, leading to decreased viability over time.[9]

Q3: What is the recommended concentration for the photoinitiator Irgacure 2959?

To minimize cytotoxicity, it is often recommended to use a final concentration of 0.05 wt% for Irgacure 2959.[1] While some research indicates that cell viability can be maintained at higher concentrations, it is crucial to optimize this for your specific cell type and experimental setup, as photoinitiator toxicity is a known cause of poor cell viability.[14][15]

Q4: Can the 3D printing process itself harm the cells?

Yes, the printing process can induce mechanical stress on cells, primarily through shear forces as the bioink is extruded through the nozzle.[5] To mitigate this, you can use a lower printing pressure, a wider nozzle diameter, or a tapered nozzle.[4] The duration of the printing process can also affect viability, so it's advisable to complete the printing in a timely manner.[4]

Q5: My cells are viable inside the scaffold but not on the top surface. What could be the cause?

This issue could be due to cells on the surface drying out or experiencing a lack of sufficient media coverage.[16] Ensure that the scaffolds are fully submerged in the culture medium. You might also consider using a plate shaker to gently agitate the medium and ensure consistent nutrient distribution to all surfaces of the scaffold. Anchoring the scaffolds in the well plate can also prevent them from floating and ensure consistent media coverage.[16]

### **Data Tables**

Table 1: Effect of PEGDA Concentration on Cell Viability and Compressive Modulus



Total PEGDA Concentration (wt%)	Average Cell Viability (%)	Compressive Modulus (MPa)	Reference(s)
20	~80	~0.4	[1][7][8]
25-30	55-75	~1.0	[1]
40	~20-35	~1.6	[1][8]

Table 2: Common Photoinitiators and Recommended Concentrations

Photoinitiator	Common Concentration Range (w/v)	Light Source	Reference(s)
Irgacure 2959	0.05% - 0.1%	UV (365 nm)	[1][15]
LAP	0.8%	Blue Light (405 nm)	[17]
Eosin Y (with co-initiators)	Varies (e.g., 1.0 μM)	Visible Light	[15][18]

## **Experimental Protocols**

## Protocol: LIVE/DEAD Viability/Cytotoxicity Assay for 3D Scaffolds

This protocol is adapted from common procedures for staining cells within hydrogel scaffolds.

#### Materials:

- LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific, L3224)
   containing Calcein AM and Ethidium homodimer-1 (EthD-1).[19]
- Sterile Phosphate-Buffered Saline (PBS)
- Cell culture medium



 Fluorescence microscope with appropriate filters (e.g., FITC/GFP for live cells and Texas Red for dead cells).[20]

#### Procedure:

- Prepare Staining Solution:
  - Thaw the Calcein AM and EthD-1 stock solutions at room temperature.
  - Prepare a working solution by adding 0.5 μL of Calcein AM stock (4 mM) and 2 μL of EthD-1 stock (2 mM) to every 1 mL of sterile PBS. This results in a final concentration of approximately 2 μM Calcein AM and 4 μM EthD-1.
  - Protect the working solution from light by wrapping the tube in aluminum foil.[19]
- · Stain the Scaffolds:
  - Carefully aspirate the culture medium from the wells containing your 3D printed scaffolds.
     [20]
  - Wash the scaffolds twice with sterile PBS to remove any residual media components.[19]
     [21]
  - Add a sufficient volume of the LIVE/DEAD working solution to each well to completely submerge the scaffolds.[20]
  - Incubate the scaffolds at 37°C for 30-60 minutes, protected from light.[19] For thicker hydrogels, a longer incubation time (e.g., 60 minutes) may be necessary.[19]
- Imaging:
  - After incubation, carefully remove the staining solution.
  - Wash the scaffolds three times with PBS to reduce background fluorescence.[19]
  - Image the scaffolds immediately using a fluorescence or confocal microscope.[19]
    - Live cells will fluoresce green (Calcein AM).



Dead cells will fluoresce red (EthD-1).

### **Protocol: Preparation of PEGDA Bioink**

This protocol provides a general method for preparing a PEGDA-based bioink. Concentrations should be optimized for your specific application.

#### Materials:

- Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
- Photoinitiator (e.g., LAP)
- Sterile PBS or cell culture medium
- Sterile filters (e.g., 0.45 μm)[17]
- Light-protected vials[17]

#### Procedure:

- Prepare Photoinitiator Solution:
  - In a light-protected vial, dissolve the desired concentration of photoinitiator (e.g., 0.8% w/v
     LAP) in sterile PBS or cell culture medium.[17]
  - If necessary, warm the solution (e.g., to 60°C) to aid in dissolution.
- Prepare PEGDA Solution:
  - Add the desired amount of PEGDA (e.g., to achieve a final concentration of 33.33% w/v)
     to the photoinitiator solution in the light-protected vial.[17]
  - Mix at 60°C until the PEGDA is completely dissolved.[17]
- Finalize Bioink:
  - Adjust the pH of the solution to 7.4.[17]



- $\circ$  Sterilize the solution by passing it through a 0.45  $\mu m$  syringe filter under sterile conditions. [17]
- If encapsulating cells, allow the bioink to cool to 37°C, then gently mix in the desired concentration of cells.
- The bioink is now ready to be loaded into a sterile syringe for 3D printing.

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